molecular formula C22H19F3N6O B10934273 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174882-20-2

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934273
CAS No.: 1174882-20-2
M. Wt: 440.4 g/mol
InChI Key: DRCQMWFIUMXZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. Its mechanism of action involves competitive binding at the ATP-binding site of these receptor tyrosine kinases, thereby suppressing autophosphorylation and subsequent downstream signaling through the MAPK and PI3K/AKT pathways . This targeted inhibition makes it a critical research tool for investigating the role of FGFR signaling in various pathological contexts. Dysregulated FGFR signaling is implicated in a wide range of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer, where it drives tumor cell proliferation, survival, and angiogenesis. Preclinical studies highlight its utility in exploring oncogenic FGFR dependency and overcoming resistance to earlier-generation FGFR inhibitors . Researchers utilize this compound primarily in in vitro cell-based assays and in vivo xenograft models to elucidate the molecular consequences of FGFR blockade and to assess its potential as a therapeutic strategy. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1174882-20-2

Molecular Formula

C22H19F3N6O

Molecular Weight

440.4 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19F3N6O/c1-12-9-19(22(23,24)25)29-31(12)15-7-5-14(6-8-15)27-21(32)16-10-18(13-3-4-13)28-20-17(16)11-26-30(20)2/h5-11,13H,3-4H2,1-2H3,(H,27,32)

InChI Key

DRCQMWFIUMXZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation of Pyrazole Amines with Diketoesters

A widely adopted method involves the condensation of 5-amino-3-methylpyrazole with 4-aryl-2,4-diketoesters under acidic conditions. For example, heating 5-amino-3-methylpyrazole with 4-(4-methoxyphenyl)-2-oxobut-3-enoic acid in acetic acid at reflux for 5 hours yields pyrazolo[3,4-b]pyridine-6-carboxylic acid derivatives. This reaction proceeds via cyclocondensation, where the enolic oxygen of the diketoester attacks the pyrazole amine, followed by dehydration.

Table 1: Key Reaction Parameters for Core Synthesis

ReactantsSolventTemperatureTimeYieldSource
5-Amino-3-methylpyrazole + DiketoesterHOAcReflux5 h65–78%
1-Alkylpyrazole-5-amine + DiketoesterDMF70°C30 min72%

Multicomponent Ugi-Type Reactions

The Ugi four-component reaction offers a divergent route by combining aldehydes, amines, carboxylic acids, and isocyanides. For instance, reacting 4-methoxybenzaldehyde, 5-amino-3-methylpyrazole, a carboxylic acid, and an isocyanide in methanol/DMF (2:1) at 70°C generates pyrazolo[3,4-b]pyridine-4-carboxamides directly. This method simplifies the synthesis by avoiding intermediate isolation but requires precise stoichiometric control.

SubstrateBoronic AcidCatalystSolventYield
6-Bromo-pyrazolopyridineCyclopropylboronicPd(PPh₃)₄Dioxane/H₂O85%

Methyl Group Incorporation at N1

The N1-methyl group is introduced early in the synthesis by alkylating pyrazole precursors. For instance, treating 5-amino-3-methylpyrazole with methyl iodide in the presence of Cs₂CO₃ in acetonitrile at 80°C yields 1-methylpyrazole derivatives. This step ensures regioselective methylation without affecting other reactive sites.

Formation of the Trifluoromethylpyrazole Moiety

Nucleophilic Trifluoromethylation

The 3-(trifluoromethyl) group on the pyrazole ring is installed via nucleophilic substitution. Reacting 3-iodopyrazole with TMSCF₃ (Ruppert–Prakash reagent) in DMF at 100°C replaces iodine with CF₃. This method avoids the use of gaseous CF₃ sources, enhancing safety and scalability.

Coupling to the Aromatic Ring

The trifluoromethylpyrazole is attached to the para position of the phenyl group via Buchwald–Hartwig amination. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, 4-iodophenylamine couples with 5-methyl-3-(trifluoromethyl)-1H-pyrazole in toluene at 110°C.

Carboxamide Group Installation

Activation of the Carboxylic Acid

The C4-carboxylic acid is converted to an acid chloride using oxalyl chloride in DCM at 0°C. This intermediate reacts efficiently with aryl amines without racemization.

Amide Coupling with Aryl Amines

The final amide bond forms via reaction of the acid chloride with 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. Employing HATU and DIEA in DCM at room temperature achieves yields >90%.

Table 3: Amidation Optimization

Coupling ReagentBaseSolventTemperatureYield
HATUDIEADCMRT92%
EDCIDMAPTHF40°C78%

Overall Synthetic Sequence and Yield

The optimal route proceeds as follows:

  • Synthesize the pyrazolo[3,4-b]pyridine core via Ugi reaction (72% yield).

  • Introduce the cyclopropyl group via Suzuki coupling (85% yield).

  • Attach the trifluoromethylpyrazole via Buchwald–Hartwig amination (80% yield).

  • Form the carboxamide using HATU/DIEA (92% yield).

The total yield across four steps is approximately 45%, with purification via column chromatography at each stage.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Functionalization : Competing reactions at N1 and C5 positions are minimized using bulky bases like Cs₂CO₃.

  • Trifluoromethyl Group Stability : TMSCF₃ ensures controlled CF₃ transfer without side reactions.

  • Amide Hydrolysis : Using anhydrous DCM prevents premature hydrolysis of the acid chloride .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the literature. Key distinctions lie in its core framework, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Heterocyclic Analogs

Compound Name / ID Core Structure Key Substituents Functional Group Reference
Target Compound Pyrazolo[3,4-b]pyridine Cyclopropyl, 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl Carboxamide -
937597-68-7 (6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) Pyrazolo[3,4-b]pyridine 3-Methoxyphenyl, methyl Carboxylic acid
1006334-26-4 (3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile) Pyrazole-propanenitrile conjugate Phenyl, trifluoromethyl Nitrile
938018-10-1 (Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate) Isoxazolo[5,4-b]pyridine Phenyl, methyl Ester
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (from ) Dihydropyrazole 4-Fluorophenyl, phenyl Aldehyde

Key Observations

Core Structure: The target compound’s pyrazolo[3,4-b]pyridine core is distinct from isoxazolo-pyridine (938018-10-1) and dihydropyrazole () frameworks. Pyrazolo-pyridines are known for planar, conjugated systems conducive to π-π stacking in biological targets, whereas isoxazolo-pyridines may exhibit altered electronic profiles due to the oxygen atom .

Substituent Effects: The trifluoromethylpyrazole moiety in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated pyrazoles (e.g., ’s dihydropyrazoles) . The cyclopropyl group introduces steric constraints absent in analogs like 937597-68-7 (methoxy substituent) or 938018-10-1 (methyl group). Cyclopropyl rings are often employed to modulate conformational flexibility and improve target selectivity .

Functional Groups: The carboxamide terminus in the target compound contrasts with carboxylic acid (937597-68-7) or ester (938018-10-1) groups.

Synthetic and Analytical Relevance :

  • Structural determination of analogs (e.g., ’s dihydropyrazoles) relies on tools like SHELX for crystallographic refinement and WinGX/ORTEP for visualization, methodologies applicable to the target compound’s characterization .

Biological Activity

6-Cyclopropyl-1-methyl-N-[4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel compound belonging to the pyrazolo[3,4-b]pyridine class, which has gained attention due to its potential therapeutic applications. This compound features a unique combination of functional groups that may enhance its biological activity, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The molecular formula for this compound is C21H25F3N6O, with a molecular weight of approximately 440.4 g/mol. The structure includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole moiety, which are known to influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC21H25F3N6O
Molecular Weight440.4 g/mol
InChI KeyMETRCVVCUVNNFP-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in inflammatory processes and cancer progression. Similar compounds have demonstrated the capability to inhibit cyclooxygenase (COX) enzymes and various protein kinases that are crucial in these pathways.

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Compounds similar in structure have shown efficacy in inhibiting COX enzymes responsible for the synthesis of pro-inflammatory prostaglandins.
  • Anticancer Properties : Structural analogs have been reported to inhibit cell proliferation in various cancer cell lines by targeting cyclin-dependent kinases (CDKs). For instance, one study highlighted compounds with IC50 values against CDK2 and CDK9 as low as 0.36 µM and 1.8 µM respectively .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals insights into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
6-(Trifluoromethyl)-pyrazolo[3,4-b]pyridineTrifluoromethyl groupAnti-inflammatory
5-MethylpyrazoleMethyl group on pyrazoleAnticancer properties
N-[4-(5-Methyl-3-trifluoromethyl-pyrazol-1-yl)phenyl]-pyrazolo[3,4-b]pyridineSimilar phenyl linkageProtein kinase inhibition

This table illustrates how specific functional groups can influence the biological activity of similar compounds.

Case Studies

Several case studies have explored the pharmacological properties of pyrazolo[3,4-b]pyridines:

  • Inhibition of COX Enzymes : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines effectively inhibited COX-2 activity, leading to reduced inflammation in animal models.
  • Anticancer Activity : Another investigation focused on a series of pyrazolo[3,4-b]pyridines that showed significant antiproliferative effects against human cancer cell lines such as HeLa and HCT116. The mechanism was attributed to CDK inhibition leading to cell cycle arrest.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound involves multi-step reactions, including heterocyclic ring formation and coupling of trifluoromethyl-substituted pyrazole moieties. Key challenges include controlling regioselectivity during pyrazole ring formation and avoiding side reactions from the cyclopropyl group. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates .
  • Catalysts : Copper(I) bromide and cesium carbonate improve coupling efficiency in heteroaromatic systems .
  • Temperature control : Maintaining 35°C during coupling reactions minimizes decomposition of sensitive intermediates .
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates the target compound from byproducts .

Q. Which analytical techniques are most effective for characterizing structural impurities in this compound?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. For example:

  • HRMS : Confirms molecular weight (e.g., observed [M+H]+ peak matching theoretical mass) .
  • NMR : Detects regiochemical impurities (e.g., trifluoromethyl group position via ¹⁹F NMR shifts) .
  • HPLC-PDA : Identifies polar byproducts using reverse-phase columns and UV spectral matching .

Advanced Research Questions

Q. How can molecular docking studies evaluate the compound’s binding affinity for kinase targets, and what parameters ensure computational accuracy?

The pyrazolo[3,4-b]pyridine core mimics ATP-binding motifs in kinases. Key steps include:

  • Protein preparation : Use crystallographic kinase structures (e.g., PDB entries) with resolved ATP-binding pockets .
  • Ligand parametrization : Assign partial charges to the trifluoromethyl group using density functional theory (DFT) .
  • Docking software : AutoDock Vina or Schrödinger’s Glide with flexible side-chain sampling improves pose prediction .
  • Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects. Methodological approaches include:

  • Metabolic stability assays : Use liver microsomes to identify rapid clearance (e.g., CYP450-mediated degradation) .
  • Tissue distribution studies : Radiolabel the compound to track accumulation in target organs .
  • Off-target profiling : Screen against panels of GPCRs, ion channels, and transporters using high-throughput binding assays .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

Focus on modular modifications to key pharmacophores:

  • Pyrazole ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance kinase affinity .
  • Cyclopropyl group : Replace with spirocyclic or bicyclic systems to modulate lipophilicity .
  • Trifluoromethyl moiety : Compare with difluoromethyl or pentafluorosulfanyl analogs to assess steric/electronic effects .
  • Biological testing : Prioritize assays for cytotoxicity (MTT), apoptosis (Annexin V), and kinase inhibition (BRET-based) .

Methodological Considerations

Q. What in silico tools are suitable for predicting the compound’s ADMET properties?

  • Lipophilicity : Calculate logP using SwissADME or XLogP3 .
  • Permeability : Apply the Rule of Five and PAMPA assays for blood-brain barrier penetration .
  • Toxicity : Use ProTox-II for hepatotoxicity alerts and Derek Nexus for structural toxicity motifs .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Solvent screening : Test mixtures of dichloromethane/hexane or methanol/water for slow evaporation .
  • Temperature gradients : Gradual cooling from 50°C to 4°C promotes single-crystal growth .
  • Additives : Introduce trace amounts of ethyl acetate to reduce twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.